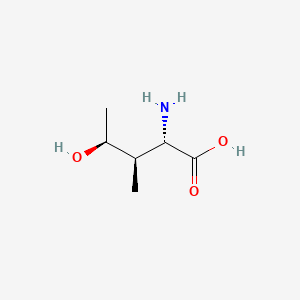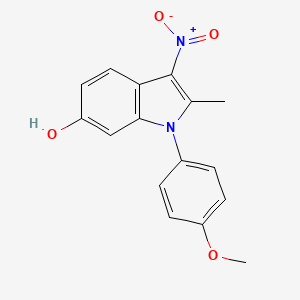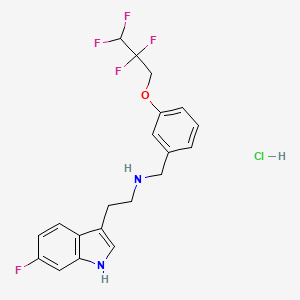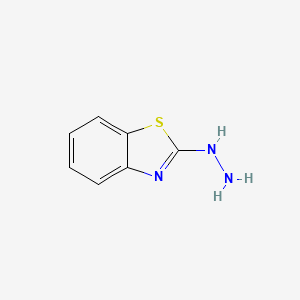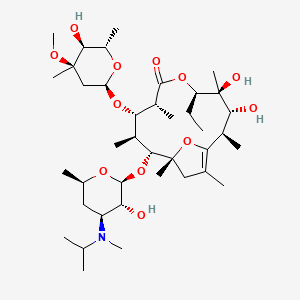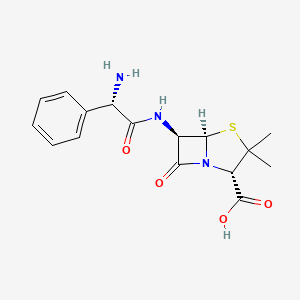
L-Ampicillin
Übersicht
Beschreibung
L-Ampicillin is a semi-synthetic derivative of penicillin, belonging to the aminopenicillin class of the penicillin family . It is used to manage and treat certain bacterial infections, including those caused by E. coli, S. aureus, S. pneumoniae, and H. influenzae . It was developed to overcome the issue of drug resistance and extend the antimicrobial coverage of penicillins .
Synthesis Analysis
The synthesis of ampicillin has been optimized in an aqueous system with partially dissolved antibiotic nucleus 6-aminopenicillanic acid (6-APA) . Theoretical calculations and column switching - LC/MS techniques have been used to study ampicillin dimerization .Molecular Structure Analysis
Ampicillin trihydrate is chemically associated with the empirical formula C16H19N3O4S·3H2O . It is a semi-synthetic amino-penicillin derived from the elementary penicillin nucleus, 6-aminopenicillanic acid .Chemical Reactions Analysis
Ampicillin can undergo dimerization reactions. For instance, ampicillin with an amino group in the 6-side chain favors dimerization mode C, where the amino group of one molecule attacks the β-lactam of another molecule . The degradation reaction of ampicillin with hydroxyl radical has also been investigated .Physical And Chemical Properties Analysis
Ampicillin is a white, crystalline powder that is practically odorless . It has a molecular weight of 349.4 g/mol . It is also resistant to acid, which allows it to be administered orally .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
L-Ampicillin wird in der antimikrobiellen Anwendung häufig eingesetzt . Es ist sowohl gegen gramnegative als auch grampositive Bakterien wirksam, einschließlich multiresistenter Stämme . Das hohe Verhältnis von Oberfläche zu Volumen von Nanopartikeln, die in Verbindung mit this compound verwendet werden, kann eine bessere Therapie als klassische Medikamente bieten .
Nanopartikel-Arzneimittelverabreichung
This compound kann mit Hilfe von nanogrößigen Trägern verabreicht werden . Diese Träger haben ihre Wirksamkeit bei der Behandlung von Infektionskrankheiten, einschließlich antibiotikaresistenter Erkrankungen, sowohl in vitro als auch in Tiermodellen nachgewiesen .
Bioremediation
This compound kann von bestimmten Pilzen, wie dem Weißfäulepilz Coriolopsis gallica, abgebaut werden . Dieser Pilz kann this compound aus einem flüssigen Medium entfernen, wodurch er ein potenzieller Kandidat für Bioremediationsanwendungen wird .
Studien zur Antibiotikaresistenz
This compound wird häufig in Studien verwendet, die die Antibiotikaresistenz untersuchen . Die Resistenzmechanismen können von Stamm zu Stamm variieren, und das Verständnis dieser Mechanismen kann bei der Entwicklung neuer therapeutischer Strategien helfen .
Kontrolle der Umweltverschmutzung
Aufgrund seiner biologischen Abbaubarkeit kann this compound zur Kontrolle der Umweltverschmutzung durch pharmazeutische Verbindungen eingesetzt werden . Der Pilz C. gallica kann hohe Konzentrationen von this compound abbauen und so seine Umweltauswirkungen reduzieren .
Studien zur antibakteriellen Aktivität
This compound wird in Studien verwendet, die die antibakterielle Aktivität untersuchen . Es kann verwendet werden, um die Wirksamkeit von bakteriziden (die Bakterien abtöten) oder bakteriostatischen (die das Bakterienwachstum verlangsamen) Verbindungen zu untersuchen .
Wirkmechanismus
Target of Action
L-Ampicillin, a semi-synthetic derivative of penicillin, primarily targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains . This inhibition results in weakened cell walls and eventual lysis (breakdown) of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By binding to PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption leads to the weakening of the cell wall and ultimately, bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of the drug is absorbed . The drug is distributed into the bile and penetrates the cerebrospinal fluid only when the meninges are inflamed . About 90% of the drug is excreted unchanged in the urine within 24 hours . The elimination half-life of this compound is approximately 1 to 1.8 hours .
Result of Action
The result of this compound’s action is the effective treatment of a variety of infections caused by gram-positive and gram-negative bacteria, as well as some anaerobes . These include respiratory tract infections, urinary tract infections, skin and soft tissue infections, gastrointestinal infections, meningitis, and septicemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can degrade this compound, rendering it ineffective . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy and broad-spectrum activity.
Safety and Hazards
Zukünftige Richtungen
With the increasing issue of antibiotic resistance, there is a need for new strategies to combat bacterial infections. One such strategy is combination therapy, which has emerged as a promising approach to combat multidrug-resistant bacteria . Recent advancements, including new in silico methods, theoretical frameworks, and microfluidic platforms, are poised to identify new and efficacious antibacterial combinations needed to revitalize the antibacterial drug pipeline .
Biochemische Analyse
Biochemical Properties
L-Ampicillin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding to PBPs, inhibiting their activity, and thereby preventing the synthesis of the bacterial cell wall . This leads to changes in gene expression and ultimately results in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the response of bacteria to this compound can change after 60 and 90 minutes of treatment . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as PBPs and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-BBGACYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172992 | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19379-33-0 | |
| Record name | L-(+)-Ampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(+)-Ampicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLIN, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



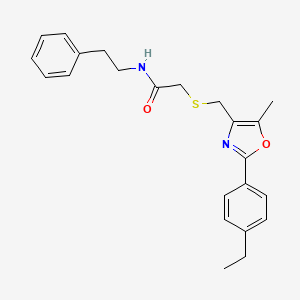
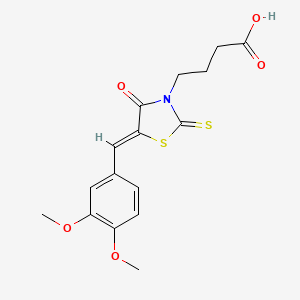
![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
